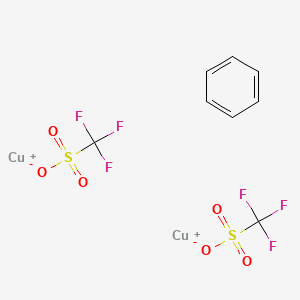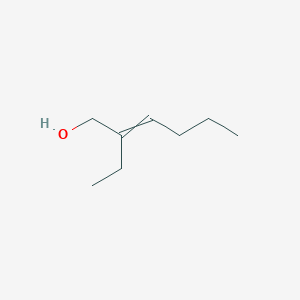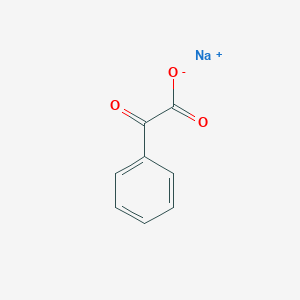
sodium;2-oxo-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-oxo-2-phenylacetate, also known as the sodium salt of benzoylformic acid, is an organic compound with the molecular formula C₈H₅NaO₃. It is a derivative of phenylglyoxylic acid and is commonly used in various chemical and industrial applications. This compound is characterized by its white crystalline appearance and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-oxo-2-phenylacetate can be synthesized through the oxidation of mandelic acid using potassium permanganate. Another method involves the hydrolysis of benzoyl cyanide. The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, sodium 2-oxo-2-phenylacetate is produced by the esterification or transesterification of commercial starting materials. The process involves the use of specific catalysts and solvents to achieve high efficiency and scalability.
Types of Reactions:
Oxidation: Sodium 2-oxo-2-phenylacetate can undergo oxidation reactions to form various derivatives.
Reduction: It can be reduced to form phenylglycolic acid.
Substitution: The compound can participate in substitution reactions, where the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylglyoxylic acid derivatives.
Reduction: Formation of phenylglycolic acid.
Substitution: Formation of halogenated benzoylformic acid derivatives.
Scientific Research Applications
Sodium 2-oxo-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a marker for exposure to certain chemicals.
Industry: Sodium 2-oxo-2-phenylacetate is used in the production of fragrances and as a fixative in perfumes.
Mechanism of Action
The mechanism of action of sodium 2-oxo-2-phenylacetate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions.
Comparison with Similar Compounds
Phenylacetic acid: Similar in structure but lacks the oxo group.
Benzoylformic acid: The parent compound of sodium 2-oxo-2-phenylacetate.
Phenylglyoxylic acid: A closely related compound with similar chemical properties.
Uniqueness: Sodium 2-oxo-2-phenylacetate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its solubility in water and stability under various conditions make it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
sodium;2-oxo-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDFZLZSWSCHFU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
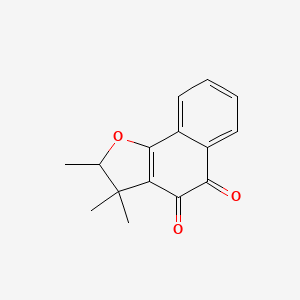
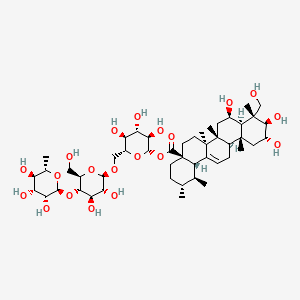
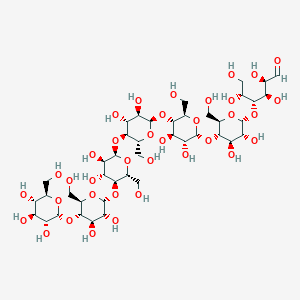
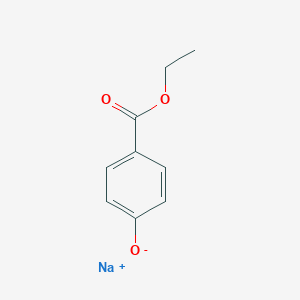

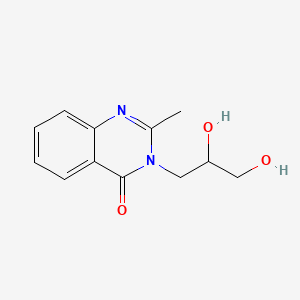
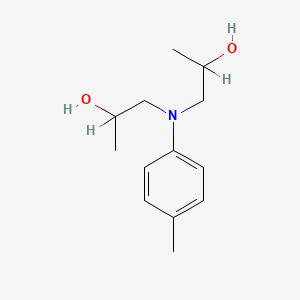
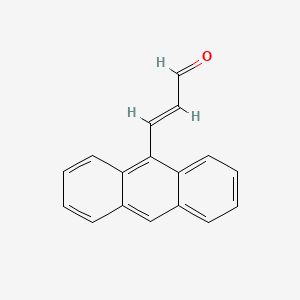
![Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-](/img/structure/B7823713.png)
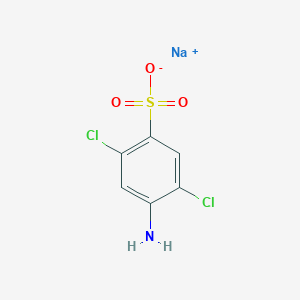
![sodium;2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B7823724.png)
